3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Overview
Description
“3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C11H14N4O . It is used for testing and research purposes only and is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of triazole compounds, including “this compound”, involves aromatic nucleophilic substitution . The process involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using techniques such as X-ray diffraction . The C–N bond distances of the ethyl substituents at the amino moiety are varied within a range of 1.456–1.462 Å .Chemical Reactions Analysis
The chemical reactions of “this compound” involve various interactions. For instance, the ®β-amino group forms four hydrogen bonding interactions with the side chains of a tyrosine (Tyr662) and two glutamate residues (Glu205 and Glu206) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 188–189 °C . The compound also exhibits specific NMR and IR spectra .Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Techniques : Researchers have developed methods for synthesizing various triazolopyridines, including 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives, highlighting the chemical reactions and conditions that lead to these compounds. These syntheses involve reactions with heterocyclic amines, demonstrating the flexibility and versatility of these methods in producing complex heterocyclic systems (Reimlinger & Peiren, 1970).
Structural Insights through Crystallization : The molecular and crystal structures of derivatives have been extensively studied, revealing insights into their conformation and stability. For example, the crystal structure analysis of certain triazolopyridines shows specific conformations and intermolecular interactions, contributing to our understanding of their chemical behavior (Dolzhenko et al., 2011).
Biological Applications and Potential
Antimicrobial Activities : Some studies have focused on the synthesis and evaluation of triazolopyridine derivatives for their antimicrobial properties. These compounds have been tested against various microorganisms, showing promising results in some cases. This indicates the potential of these compounds in developing new antimicrobial agents (Ali & Ibrahim, 2010).
Chemotherapeutic Potential : Research into the synthesis of amide derivatives of triazolopyridines has been motivated by their significant biological activities, including potential chemotherapeutic applications. These studies explore the structure-activity relationships of these compounds, aiming to identify candidates for further development as cancer therapies (Gandikota et al., 2017).
Optical and Structural Properties : The examination of the optical and structural properties of triazolopyridine derivatives provides valuable information for their potential applications in materials science. Studies have investigated their luminescence spectra and molecular structures, which could have implications for their use in electronic or photonic devices (Dymińska et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKSTPFWDGAOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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